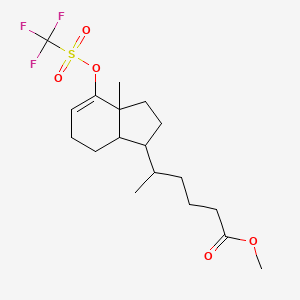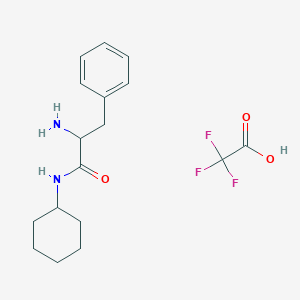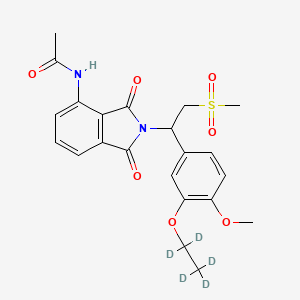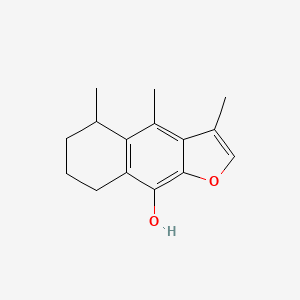![molecular formula C16H29N3O6S5 B12291571 N,N-bis(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12291571.png)
N,N-bis(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(2-metilsulfonilsulfanietil)-5-(2-oxo-1,3,3a,4,6,6a-hexahidrotieno[3,4-d]imidazol-4-il)pentanamida es un compuesto orgánico complejo con una estructura única que combina múltiples grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N,N-bis(2-metilsulfonilsulfanietil)-5-(2-oxo-1,3,3a,4,6,6a-hexahidrotieno[3,4-d]imidazol-4-il)pentanamida involucra múltiples pasos, incluyendo la formación de compuestos intermedios. El proceso normalmente comienza con la preparación del núcleo de tieno[3,4-d]imidazol, seguido por la introducción de la cadena lateral de pentanamida y los grupos bis(2-metilsulfonilsulfanietil). Las condiciones de reacción a menudo requieren catalizadores, disolventes y controles de temperatura específicos para asegurar el rendimiento y la pureza deseados del producto.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar técnicas de síntesis a gran escala, incluyendo reactores de flujo continuo y sistemas de síntesis automatizados. Estos métodos apuntan a optimizar las condiciones de reacción, reducir los costes de producción y garantizar una calidad consistente del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
N,N-bis(2-metilsulfonilsulfanietil)-5-(2-oxo-1,3,3a,4,6,6a-hexahidrotieno[3,4-d]imidazol-4-il)pentanamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden conducir a la formación de tioles u otros compuestos que contienen azufre reducido.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila, conduciendo a la formación de nuevos derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, y varios nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el disolvente y el pH, se controlan cuidadosamente para lograr los resultados deseados.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir tioles u otros compuestos reducidos.
Aplicaciones Científicas De Investigación
N,N-bis(2-metilsulfonilsulfanietil)-5-(2-oxo-1,3,3a,4,6,6a-hexahidrotieno[3,4-d]imidazol-4-il)pentanamida tiene varias aplicaciones de investigación científica, incluyendo:
Química: El compuesto se utiliza como un bloque de construcción para la síntesis de moléculas más complejas y como un reactivo en varias reacciones orgánicas.
Biología: Se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: El compuesto se investiga por sus potenciales aplicaciones terapéuticas, como el desarrollo de fármacos y sistemas de administración.
Industria: Se utiliza en el desarrollo de nuevos materiales, incluyendo polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de N,N-bis(2-metilsulfonilsulfanietil)-5-(2-oxo-1,3,3a,4,6,6a-hexahidrotieno[3,4-d]imidazol-4-il)pentanamida involucra su interacción con objetivos moleculares específicos y vías. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Los objetivos moleculares y vías exactos dependen de la aplicación y el contexto específicos de uso.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de tieno[3,4-d]imidazol y compuestos bis(sulfonilsulfanietil). Estos compuestos comparten similitudes estructurales pero pueden diferir en sus grupos funcionales y propiedades químicas generales.
Singularidad
N,N-bis(2-metilsulfonilsulfanietil)-5-(2-oxo-1,3,3a,4,6,6a-hexahidrotieno[3,4-d]imidazol-4-il)pentanamida es único debido a su combinación de grupos funcionales, que confieren reactividad química específica y actividad biológica. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación científica.
Propiedades
Fórmula molecular |
C16H29N3O6S5 |
|---|---|
Peso molecular |
519.8 g/mol |
Nombre IUPAC |
N,N-bis(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C16H29N3O6S5/c1-29(22,23)27-9-7-19(8-10-28-30(2,24)25)14(20)6-4-3-5-13-15-12(11-26-13)17-16(21)18-15/h12-13,15H,3-11H2,1-2H3,(H2,17,18,21) |
Clave InChI |
WZHWRGACRKJFAB-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)SCCN(CCSS(=O)(=O)C)C(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291502.png)


![2-[bis(2-hydroxyethyl)amino]ethanol;[(3E)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B12291526.png)

![2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B12291549.png)




![2-{4-[2-(2,4-Diamino-pteridin-6-yl)-1-methyl-ethyl]-benzoylamino}-pentanedioic acid](/img/structure/B12291595.png)
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate](/img/structure/B12291596.png)

